3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile
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Overview
Description
3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile is a chemical compound with the empirical formula C13H14N2O.
Preparation Methods
The synthesis of 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile involves multiple steps, typically starting with the preparation of the benzothiazine core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise in various therapeutic applications, including as an anticancer and antimicrobial agent. Industrially, it may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Biological Activity
3-[1,1-Dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22N2O5S
- Molecular Weight : 426.5 g/mol
- CAS Number : 1251611-92-3
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing the piperidine moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Studies on related compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. For example, certain synthesized piperidine derivatives have shown IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition capabilities . This property is particularly valuable in developing treatments for conditions like hypertension and infections caused by urease-producing bacteria.
Study on Structural Derivatives
A study synthesized various derivatives of benzothiazine compounds and evaluated their biological activities. The results highlighted that modifications to the piperidine and benzothiazine structures significantly impacted their antibacterial and enzyme inhibitory activities. For example, compounds with specific substitutions exhibited enhanced binding affinity to bovine serum albumin (BSA), which correlates with improved pharmacokinetic properties .
Comparative Analysis of Related Compounds
Compound Name | Antibacterial Activity | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
---|---|---|---|
Compound A | Moderate | 5.0 | 10.0 |
Compound B | Strong | 2.5 | 3.5 |
3-[1,1-Dioxido...] | Moderate to Strong | 2.14 | 6.28 |
This table illustrates the comparative effectiveness of different compounds in terms of their antibacterial and enzyme inhibitory activities.
The biological activity of this compound is likely mediated through:
- Interaction with Bacterial Membranes : Disruption of membrane integrity leading to cell lysis.
- Enzyme Inhibition : Binding to active sites of enzymes like AChE and urease, thereby blocking their function.
Properties
IUPAC Name |
3-[1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c22-14-16-7-6-8-17(13-16)24-15-20(21(25)23-11-4-1-5-12-23)28(26,27)19-10-3-2-9-18(19)24/h2-3,6-10,13,15H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRFAGHXPHCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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